BENZYL 3'-ACETYL-6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE
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Overview
Description
BENZYL 3’-ACETYL-6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 3’-ACETYL-6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high efficiency, operational simplicity, and ability to produce complex molecules in a single step . A common synthetic route involves the reaction of indole-3-carbaldehyde with various reagents under specific conditions to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts, such as ZnO nanoparticles, has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
BENZYL 3’-ACETYL-6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
BENZYL 3’-ACETYL-6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of BENZYL 3’-ACETYL-6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole and pyran rings play a crucial role in its binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds with indole and pyran rings, such as:
- 1H-Indole-3-carbaldehyde derivatives
- Benzimidazole-substituted indoles
- Coumarin heterocycles
Uniqueness
What sets BENZYL 3’-ACETYL-6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE apart is its specific combination of functional groups and the spiro structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-13(26)18-14(2)30-20(24)19(21(27)29-12-15-8-4-3-5-9-15)23(18)16-10-6-7-11-17(16)25-22(23)28/h3-11H,12,24H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYSBVSKZLENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386377 |
Source
|
Record name | STK790816 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5678-84-2 |
Source
|
Record name | STK790816 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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